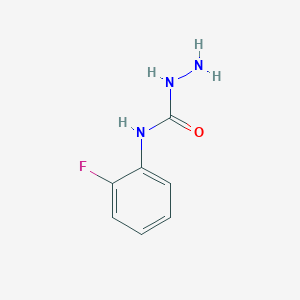![molecular formula C19H21BrN4O3S B2380481 1-Ethyl-4-{4-[(3-methylpiperidin-1-yl)carbonyl]benzyl}piperazine-2,3-dione CAS No. 1251584-57-2](/img/structure/B2380481.png)
1-Ethyl-4-{4-[(3-methylpiperidin-1-yl)carbonyl]benzyl}piperazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Ethyl-4-{4-[(3-methylpiperidin-1-yl)carbonyl]benzyl}piperazine-2,3-dione” is a chemical compound. It is related to the class of organic compounds known as piperidinecarboxylic acids, which are compounds containing a piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound involves a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The empirical formula is C10H21N3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 183.29 . It is a liquid with a refractive index of n20/D 1.508 .Scientific Research Applications
Structure:\text{Structure:} Structure:
C20H26N4O2\text{C}_{20}\text{H}_{26}\text{N}_4\text{O}_2 C20H26N4O2
Antiviral Activity
Indole derivatives have demonstrated antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus, with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showing promising results .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed antiviral activity against Coxsackie B4 virus .
Antitubercular Activity
Indole derivatives could play a role in tuberculosis treatment due to their antitubercular properties.
Safety and Hazards
properties
IUPAC Name |
8-(azepan-1-ylsulfonyl)-2-[(3-bromophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN4O3S/c20-16-8-5-7-15(13-16)14-24-19(25)23-12-6-9-17(18(23)21-24)28(26,27)22-10-3-1-2-4-11-22/h5-9,12-13H,1-4,10-11,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHNFPIPBRBONA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CN3C2=NN(C3=O)CC4=CC(=CC=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-{4-[(3-methylpiperidin-1-yl)carbonyl]benzyl}piperazine-2,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cinnamamide](/img/structure/B2380400.png)
![4-((3-Bromobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2380402.png)
![N-(4-chlorophenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2380403.png)

![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2380405.png)
![8-((4-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2380406.png)
![N-(3,4-dimethoxyphenyl)-2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2380407.png)
![4-acetyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2380408.png)
![4-{2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2380409.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2380413.png)
![2-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2380417.png)
![N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]adamantane-1-carboxamide](/img/structure/B2380418.png)
